4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide is an organic compound with the molecular formula C16H18BrNO2. It is a pyridinium salt characterized by the presence of a benzyl group and an ethoxy-oxoethyl substituent. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide typically involves the reaction of 4-benzylpyridine with ethyl bromoacetate. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions and improves yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Products include 4-benzyl-1-(2-ethoxy-2-oxoethyl)pyridine derivatives.
Oxidation: N-oxides of 4-benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium.
Reduction: 4-benzyl-1-(2-ethoxy-2-oxoethyl)piperidine.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain biological systems .
Vergleich Mit ähnlichen Verbindungen
- 4-Benzyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
- 4-Benzyl-1-(2-(3-methoxyphenyl)-2-oxoethyl)pyridinium bromide
- 4-Benzyl-1-(2-(2,4-dimethoxyphenyl)-2-oxoethyl)pyridinium bromide
Uniqueness: 4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide is unique due to its specific ethoxy-oxoethyl substituent, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H18BrNO2 |
---|---|
Molekulargewicht |
336.22 g/mol |
IUPAC-Name |
ethyl 2-(4-benzylpyridin-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C16H18NO2.BrH/c1-2-19-16(18)13-17-10-8-15(9-11-17)12-14-6-4-3-5-7-14;/h3-11H,2,12-13H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YNXSAZMTJVHHGJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C[N+]1=CC=C(C=C1)CC2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.